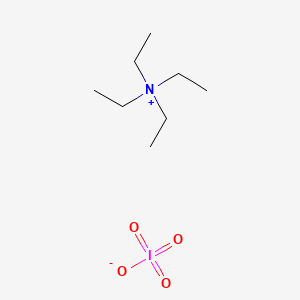

Tetraethylammonium periodate

描述

Significance of Quaternary Ammonium (B1175870) Periodates in Modern Chemistry

Quaternary ammonium periodates, such as the tetraethyl-, tetrapropyl-, and tetrabutyl- derivatives, represent a versatile class of oxidizing agents in modern chemistry. oup.cominnospk.comontosight.ai Their primary significance lies in their enhanced solubility in organic solvents, which overcomes a major limitation of inorganic periodates like sodium periodate (B1199274). ontosight.aiwikipedia.org This property allows them to be used in non-aqueous and aprotic environments, facilitating a broader scope of reactions under mild and neutral conditions. oup.comontosight.ai

These compounds are particularly valued as phase-transfer catalysts, which accelerate reactions between reagents located in different immiscible phases (e.g., an aqueous and an organic layer). innospk.comwikipedia.org The lipophilic quaternary ammonium cation transports the periodate anion into the organic phase, enabling reactions that would otherwise be slow or inefficient. innospk.com

The primary application of quaternary ammonium periodates is in oxidation reactions. oup.comontosight.ai They are effective for a variety of transformations, including:

The cleavage of 1,2-diols (vicinal diols) to form aldehydes and ketones, a fundamental reaction in carbohydrate chemistry and the structural analysis of saccharides. innospk.comwikipedia.orgwikipedia.org

The oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. ontosight.aioup.com

The conversion of sulfides to sulfoxides, a critical process in petroleum refining. innospk.com

The oxidation of α-hydroxy ketones, 1,2-diketones, and α-hydroxy carboxylic acids. wikipedia.orgoup.com

The mild and selective nature of these reagents makes them valuable tools in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. innospk.comontosight.ai

Scope and Overview of Tetraethylammonium (B1195904) Periodate Research

Research on tetraethylammonium periodate focuses on its utility as a specialized oxidant in organic synthesis. Its physical and chemical properties are central to its application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5492-69-3 | sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₈H₂₀INO₄ | alfa-chemistry.com |

| Molecular Weight | 321.15 g/mol | sigmaaldrich.comalfa-chemistry.com |

| Appearance | Crystalline solid | sigmaaldrich.com |

| Melting Point | ~170 °C (with decomposition) | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Solubility | Soluble in water, acetic acid, acetone, pyridine, dichloromethane; slightly soluble in alcohol; insoluble in ethyl acetate, diethyl ether. | chemicalbook.com |

| Synonym | N,N,N-Triethylethanaminium salt with periodic acid | sigmaaldrich.comsigmaaldrich.com |

Detailed research has demonstrated the specific applications of this compound in several key areas of organic synthesis. One of the most notable applications is in the oxidative N-dealkylation of tertiary amines. researchgate.netpublish.csiro.au In studies involving N,N-dimethylaniline and N,N-diethylaniline, this compound, when used with sterically hindered Iron(III) complexes as catalysts, effectively yields the corresponding N-dealkylated and mono-oxygenated products. researchgate.net Mechanistic studies suggest that this reaction proceeds primarily through a one-electron transfer mechanism rather than hydrogen abstraction. researchgate.net

Furthermore, this compound serves as a crucial reagent in facilitating intramolecular cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com It has also been identified as an efficient oxidant for alcoholic and benzylic oxidations when catalyzed by tetra-aryl porphyrins. google.com These findings underscore the compound's role as a potent and selective oxidizing agent in complex synthetic pathways.

Table 2: Selected Research Applications of this compound

| Application Area | Reaction Details | Key Findings | Reference(s) |

|---|---|---|---|

| Oxidative N-Dealkylation | Catalyzed by Fe(III) complexes on tertiary amines (e.g., N,N-dimethylaniline). | Produces N-dealkylated and mono-oxygenated products in good yields; proceeds via a one-electron transfer mechanism. | researchgate.netpublish.csiro.au |

| Cycloaddition Reactions | Used as a reagent in intramolecular cycloadditions. | Enables the formation of cyclic adducts. | sigmaaldrich.comsigmaaldrich.comscispace.com |

| Alcohol Oxidation | Catalyzed by tetra-aryl porphyrins for alcoholic and benzylic oxidations. | Functions as an efficient oxidant for these substrates. | google.com |

Historical Context of Periodate Chemistry and its Evolution

The history of periodate chemistry began in 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid. wikipedia.orgacs.org This discovery paved the way for the development of periodates as important oxidative reagents. A landmark in this evolution was the Malaprade reaction, discovered by Léon Malaprade in the 1930s, which demonstrated the selective cleavage of the carbon-carbon bond in 1,2-diols by periodate. wikipedia.org This reaction became a cornerstone of carbohydrate chemistry, used extensively for structural elucidation. wikipedia.orgelsevier.com

For many years, the application of periodate oxidations in general organic synthesis was hampered by the poor solubility of inorganic salts like sodium periodate (NaIO₄) and potassium periodate (KIO₄) in organic solvents. oup.com This limitation often necessitated the use of aqueous or mixed-solvent systems, which are not always compatible with sensitive organic substrates.

The development of quaternary ammonium periodates, including this compound, in the latter half of the 20th century marked a significant advancement. oup.com By pairing the periodate anion with a large, lipophilic quaternary ammonium cation, chemists created reagents that were soluble in a wide array of aprotic organic solvents. chemicalbook.cominnospk.comontosight.ai This innovation expanded the utility of periodate oxidation, allowing for reactions to be carried out under anhydrous and homogeneous conditions, thus increasing reaction rates, yields, and selectivity for a broader range of organic transformations. oup.cominnospk.com

Current Challenges and Future Directions in this compound Studies

Despite their utility, the broader application of this compound and related compounds faces certain challenges. A significant hurdle for periodates, in general, is their relatively high molecular mass and cost compared to other bulk oxidizing agents. acs.org This can make them less economically viable for large-scale industrial processes. acs.org Furthermore, the use of stoichiometric amounts of the reagent generates significant iodine-containing waste (iodate), which requires management. acs.org

Future research is aimed at overcoming these limitations. One major direction is the development of more efficient catalytic systems. The use of metal complexes, such as the iron(III) catalysts employed in N-dealkylation, demonstrates a move towards using smaller, catalytic amounts of the active species, which can be regenerated in situ. researchgate.net This approach reduces both cost and waste.

A particularly promising area for future development is the electrochemical synthesis and regeneration of periodate. acs.org Recent studies have focused on creating clean and efficient electrochemical protocols to regenerate periodate from the iodate (B108269) byproduct at an anode. acs.org This aligns with the principles of green chemistry by minimizing waste and creating a more sustainable and cost-effective process. acs.orgmdpi.com Solving challenges such as the wasteful recrystallization of different forms of periodate is also a key target. acs.org As these greener and more economical methods for synthesis and recycling become more established, the use of this compound and other quaternary ammonium periodates in the synthesis of fine chemicals, active pharmaceutical ingredients, and new materials is expected to grow. ontosight.aiacs.org

属性

IUPAC Name |

tetraethylazanium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HIO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYPONURGKGPDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203433 | |

| Record name | Tetraethylammonium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-69-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, salt with periodic acid (HIO4) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5492-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium periodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium periodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Tetraethylammonium Periodate

Conventional Synthetic Routes to Tetraethylammonium (B1195904) Periodate (B1199274) Derivatives

Historically, the synthesis of periodates relied on chemical oxidation methods. The first synthesis of periodate was accomplished in 1833 by oxidizing an iodine solution with chlorine gas. acs.org Other chemical oxidants that have been employed to convert iodide, iodine, or iodate (B108269) to periodate include hypochlorite, chlorate, peroxodisulfate, permanganate, and ozone. acs.org However, these methods are often characterized by the use of hazardous reagents and poor atom economy. researchgate.net

The preparation of tetraethylammonium (meta)periodate specifically can be achieved through the reaction of the corresponding tetraethylammonium salt with a source of periodate. sigmaaldrich.com While specific details on the conventional synthesis of tetraethylammonium periodate are not extensively documented in the provided search results, the general principles of salt metathesis reactions would apply. This would likely involve reacting a water-soluble tetraethylammonium salt, such as tetraethylammonium bromide, with a soluble periodate salt, such as sodium periodate, in a suitable solvent. orgsyn.org The desired this compound would then be isolated based on its solubility characteristics.

Electrochemical Synthesis and Regeneration Protocols for Periodate Anions

Electrochemical methods have emerged as a superior alternative for the synthesis and regeneration of periodate anions, offering advantages in terms of cost, environmental impact, and safety. d-nb.infoadvanceseng.comnih.gov These methods are highly compatible with the expansion of renewable energies and allow for superior waste management and the development of sustainable chemical processes. acs.org

Anodic Oxidation Processes for Periodate Generation

The core of electrochemical periodate synthesis lies in the anodic oxidation of a less oxidized iodine species, typically iodate (IO₃⁻) or iodide (I⁻). d-nb.infonih.govgoogle.com The oxidation of iodate to periodate (IO₄⁻) occurs at the anode. nih.gov

The choice of anode material is critical to the efficiency and cleanliness of the process. d-nb.info While lead dioxide (PbO₂) anodes have been traditionally used due to their high oxygen evolution overpotential and good electrocatalytic performance, they are prone to disintegration, leading to lead contamination of the product. d-nb.infoelectrochemsci.org This is a significant drawback, especially for applications in the synthesis of pharmaceuticals and other regulated products. d-nb.infoadvanceseng.com

Boron-doped diamond (BDD) anodes have emerged as a highly effective and "green" alternative. d-nb.infoadvanceseng.comnih.gov BDD anodes are durable, metal-free, non-toxic, and exhibit excellent electrochemical stability. d-nb.inforesearchgate.net They allow for the direct and cost-efficient synthesis of periodate from iodide, a less expensive starting material. d-nb.info The use of BDD anodes avoids the issue of heavy metal contamination, thereby reducing the costs associated with purification and quality assurance. d-nb.infonih.gov Other anode materials that have been investigated include platinum and RuOₓ/Ti, though with varying degrees of success. electrochemsci.orgresearchgate.net

The half-cell reactions at the anode and cathode during the electrochemical synthesis of periodate from iodide in an alkaline medium are as follows: researchgate.net

Anode: I⁻ + 8OH⁻ → IO₄⁻ + 4H₂O + 8e⁻

Cathode: 8H₂O + 8e⁻ → 4H₂ + 8OH⁻

Mediated Electrochemical Systems in Periodate Synthesis

Mediated electrochemical systems can enhance the efficiency and selectivity of periodate synthesis. In one such system, the indirect oxidation of chlorine on a RuOₓ/Ti electrode has been utilized. electrochemsci.org In this process, chloride ions are oxidized at the anode to form chlorine/hypochlorite, which then acts as a chemical oxidant to convert iodate to periodate. electrochemsci.org This synergistic effect of direct electrochemical oxidation and indirect chemical oxidation can lead to high conversion rates. electrochemsci.org

Another example involves the use of a double mediator system of IO₄⁻/RuCl₃ for the indirect anodic cleavage of alkenes, where the periodate is regenerated electrochemically. academie-sciences.fr This approach significantly reduces the amount of periodate consumed compared to non-electrochemical methods. academie-sciences.fr

Optimization of Electrochemical Reaction Parameters (e.g., pH, current density, temperature)

The efficiency of electrochemical periodate synthesis is significantly influenced by several reaction parameters.

pH: An alkaline medium is generally favored for the electrochemical oxidation of iodate and iodide. acs.orgresearchgate.net A high concentration of hydroxide (B78521) ions is crucial to prevent the precipitation of iodine, especially when starting from iodide. nih.govresearchgate.net An optimal stoichiometry of hydroxide to iodide has been determined to be 10:1 in some studies. d-nb.infonih.gov

Current Density: The current density affects both the reaction rate and the energy efficiency. While higher current densities can lead to shorter electrolysis times, they can also cause significant heat generation and potential side reactions, such as the evaporation of iodine. d-nb.infonih.gov Studies have shown that lower current densities are generally more efficient. acs.org For instance, an optimal current density of 80 mA·cm⁻² was identified in one study using a RuOₓ/Ti electrode. electrochemsci.org

Temperature: Temperature is another critical parameter. Lower temperatures are generally preferred to minimize side reactions and improve the stability of the reactants and products. acs.org However, specific optimal temperatures can vary depending on the electrode material and other conditions. For example, electrochemical measurements on a RuOₓ/Ti electrode were carried out at 45 °C. electrochemsci.org

Flow Systems: The use of flow electrolysis cells can enhance the space-time yield and prevent issues like the accumulation of product crystals on the electrode surface, which can increase cell voltage and energy consumption. d-nb.infoelectrochemsci.org A cyclization protocol in a flow cell has been shown to be effective for scaling up periodate production. d-nb.infonih.gov

Comparative Analysis of Synthesis Efficiency and Green Chemistry Principles

The electrochemical synthesis of periodate, particularly using BDD anodes, aligns well with the principles of green chemistry. acs.orgd-nb.info

| Parameter | Conventional Chemical Synthesis | Electrochemical Synthesis (PbO₂ Anode) | Electrochemical Synthesis (BDD Anode) |

| Reagents | Often uses hazardous and wasteful oxidants (e.g., chlorine, permanganate). acs.org | Uses electricity as the primary "reagent". | Uses electricity as the primary "reagent". acs.org |

| Byproducts/Waste | Generates significant chemical waste. youtube.com | Can produce lead contamination from anode degradation. d-nb.infoelectrochemsci.org | Produces minimal waste, with hydrogen gas as the main byproduct at the cathode. researchgate.net |

| Atom Economy | Generally low. researchgate.net | High. | High. |

| Safety | Can involve dangerous reagents. acs.org | Inherently safer than many chemical methods. d-nb.info | Inherently safer than many chemical methods. d-nb.info |

| Cost | Can be expensive due to the cost of reagents. | Lower cost than chemical methods, but anode maintenance and product purification add to the expense. d-nb.infoadvanceseng.com | More cost-efficient due to the use of cheaper starting materials (iodide) and durable, non-contaminating anodes. d-nb.infoadvanceseng.com |

| Product Purity | Purity depends on the specific reagents and purification methods. | Risk of lead contamination. d-nb.info | High-purity periodate suitable for sensitive applications. d-nb.infoadvanceseng.com |

Table 1: Comparative Analysis of Periodate Synthesis Methods

The development of a clean electrochemical synthesis and recycling protocol for periodate represents a significant advancement. acs.org This method not only lowers the cost of this important oxidizer but also enables its use in regulated industries like pharmaceuticals where high purity is paramount. acs.orgacs.org The ability to electrochemically regenerate spent periodate further enhances the sustainability of processes that utilize this reagent. nih.gov

Advanced Reaction Mechanisms and Kinetic Investigations of Tetraethylammonium Periodate Oxidations

Mechanistic Pathways in Organic Transformations Mediated by Tetraethylammonium (B1195904) Periodate (B1199274)

The oxidation mechanisms involving tetraethylammonium periodate are diverse and dependent on the substrate and reaction conditions, particularly the presence or absence of light and the nature of the solvent. These pathways can be broadly categorized into radical-based, non-radical electron transfer, and those involving specialized intermediates like oxenes.

In certain contexts, particularly under thermal activation or in advanced oxidation processes (AOPs), periodate (IO₄⁻) can participate in radical-based mechanisms. These pathways involve the generation and subsequent reactions of highly reactive radical species. While research specifically on this compound is limited, the general behavior of the periodate ion suggests the potential formation of radicals such as iodyl (IO₃•), hydroxyl (•OH), and superoxide (B77818) (O₂•⁻). researchgate.netresearchgate.net

For instance, the thermal activation of periodate has been shown to generate reactive oxidative species for the degradation of pollutants like tetracycline (B611298). nih.gov Quenching experiments and electron paramagnetic resonance (EPR) studies in such systems have confirmed the role of these radicals. nih.gov However, it is also noteworthy that in some periodate-mediated oxidations of organic molecules, the reaction rates are unaffected by the presence of free-radical scavengers, indicating that radical pathways are not universally dominant and other mechanisms can prevail. sphinxsai.com The specific role of the tetraethylammonium cation in these radical processes primarily relates to its function in solubilizing the periodate ion in various media, which can influence the initiation and propagation steps of radical reactions.

Non-radical mechanisms are common in periodate oxidations, especially in the oxidation of organic compounds in aprotic solvents, a domain where this compound and its analogs are particularly useful. rsc.orgresearchgate.net These pathways often involve a direct interaction between the periodate ion and the substrate, proceeding through a concerted mechanism or via the formation of a transient intermediate.

A prominent example is the Malaprade oxidation, the cleavage of 1,2-diols, which proceeds through the formation of a cyclic periodate ester intermediate. wikipedia.org The geometry of the substrate is crucial, with cis-diols reacting much faster than trans-diols, a fact that supports the formation of this cyclic ester. wikipedia.org For tetraalkylammonium periodates, their solubility in organic solvents like dioxane allows for homogeneous reactions under anhydrous conditions. tandfonline.com In the oxidation of benzylic halides to aldehydes using tetrabutylammonium (B224687) periodate (a close analog), the proposed mechanism involves a nucleophilic displacement of the halide by the periodate anion to form a periodate ester, which then collapses to the carbonyl product. tandfonline.com This type of pathway, involving electron transfer within a substrate-oxidant complex, is characteristic of non-radical processes.

A novel and significant mechanistic pathway available to tetraalkylammonium periodates is the generation of oxenoid intermediates through photolysis. Research has demonstrated that the violet-light photolysis of tetrabutylammonium periodate leads to the formation of oxene, the oxygen analog of a carbene. researchgate.netresearcher.life Computational studies suggest that photoexcitation of the periodate ion induces a geometric change that facilitates intersystem crossing and a near-barrierless dissociation of the triplet periodate into oxene. researcher.life

This highly reactive oxene intermediate can then engage in various organic transformations, most notably the epoxidation of olefins. researchgate.net This photochemical approach provides a conceptually new way to access oxenoid reactivity, overcoming historical challenges associated with generating this transient species. researchgate.netresearcher.life The use of a tetraalkylammonium salt is critical as it provides a soluble source of the periodate anion in the organic solvents where these photochemical reactions are typically performed. This pathway highlights a unique, non-classical oxidation mechanism that is distinct from traditional radical or two-electron transfer processes.

Kinetic Studies of this compound Reactions

The rates of oxidation reactions involving this compound are governed by several factors, including the reaction conditions and the concentrations of the reactants. Kinetic studies provide valuable insights into the reaction mechanism by quantifying these effects.

The conditions under which an oxidation is performed can have a profound impact on its rate and outcome.

pH: The pH of the reaction medium is a critical parameter in aqueous or semi-aqueous systems. The speciation of periodate is pH-dependent, and different species exhibit different reactivities. nih.gov For instance, in the oxidation of methyldopa (B1676449), the rate-pH profile shows a maximum at pH 5.0, suggesting that specific protonated or deprotonated forms of the reactants are more reactive. sphinxsai.com Similarly, in the oxidation of sucrose, the pH was found to influence which part of the molecule was preferentially oxidized. researchgate.net While this compound is often used in aprotic, non-buffered media, any presence of acidic or basic species can alter the reactivity of the periodate ion.

Temperature: As with most chemical reactions, the rate of periodate oxidation generally increases with temperature. In the oxidation of cellulose, the effect of temperature on the reaction rate was found to be more pronounced than the effect of periodate concentration. nih.govnih.gov Kinetic studies at different temperatures allow for the determination of activation parameters, providing deeper mechanistic understanding. For example, the heat-activated periodate system for tetracycline degradation showed significantly enhanced performance at higher temperatures. nih.gov

Solvent Effects: The choice of solvent is crucial, particularly for tetraalkylammonium periodates, which are valued for their solubility in organic media. rsc.orgresearchgate.net Solvents like chloroform (B151607) (CHCl₃), acetonitrile (B52724) (CH₃CN), and dioxane are commonly used for oxidations with tetrabutylammonium periodate. researchgate.nettandfonline.com The solvent's dielectric constant can influence the rate of reactions involving ionic intermediates. For example, the oxidation of methyldopa by periodate showed an increased rate with an increase in the dielectric constant of the medium, suggesting an ion-dipole interaction in the rate-determining step. sphinxsai.com

The following interactive table summarizes the observed effects of reaction conditions on various periodate oxidation systems.

| Factor | System | Observed Effect on Rate | Reference |

| pH | Periodate oxidation of L-Serine | Rate decreases with increasing alkali concentration. | rjpbcs.com |

| pH | H₂O₂/Periodate process | Elevating pH from 2.0 to 10.0 accelerates decay rates but decreases total removal. | nih.gov |

| Temperature | Periodate-mediated oxidation of cellulose | Rate increases significantly with temperature; effect is more pronounced than concentration. | nih.govnih.gov |

| Temperature | Periodate oxidation of sucrose | Higher temperatures shifted the site of oxidation on the molecule. | researchgate.net |

| Solvent | Oxidation of methyldopa by periodate | Rate increases with increasing dielectric constant of the medium. | sphinxsai.com |

| Concentration | Periodate oxidation of antibodies | The number of oxidized sites can be controlled by adjusting periodate concentration. | nih.gov |

Kinetic studies aim to derive a rate law, an equation that relates the reaction rate to the concentration of reactants. For many periodate oxidations, the reaction exhibits first-order or pseudo-first-order kinetics with respect to both the oxidant and the substrate. sphinxsai.comrjpbcs.com

For example, the oxidation of L-Serine by periodate in an alkaline medium was found to be first-order in both the amino acid and periodate. rjpbcs.com The kinetics of methyldopa oxidation also showed a first-order dependence on each reactant. sphinxsai.com The general form of the rate law for such a reaction is:

Rate = k [Substrate]¹ [Periodate]¹

Here, k is the second-order rate constant. This rate constant often incorporates the effects of pH, meaning its value is constant only under specific pH and temperature conditions. sphinxsai.com

By measuring the reaction rate at different temperatures, the activation parameters for the reaction can be determined using the Arrhenius equation. These parameters include the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A). For the oxidation of L-Serine, the activation energy was determined to be 83.06 ± 2.23 kJ mol⁻¹ and the entropy of activation (ΔS≠) was 1.11 ± 7.36 J K⁻¹ mol⁻¹. rjpbcs.com Such values are crucial for understanding the energetics of the transition state and for optimizing reaction conditions.

The table below presents kinetic data from representative periodate oxidation studies.

| Substrate | Order in Substrate | Order in Periodate | Activation Energy (Ea) | Reference |

| L-Serine | 1 | 1 | 83.06 kJ mol⁻¹ | rjpbcs.com |

| Methyldopa | 1 | 1 | Not explicitly stated | sphinxsai.com |

| Cellulose | Pseudo-first order | Not explicitly stated | Varies with conditions | nih.gov |

Stereochemical and Regiochemical Aspects of this compound Reactivity

The stereochemical and regiochemical outcomes of oxidations involving this compound are fundamentally governed by the mechanism of periodate reactions, which typically proceed through a cyclic periodate ester intermediate. The formation of this intermediate is highly sensitive to the spatial arrangement of the functional groups involved, leading to distinct stereoselectivity. This compound, being soluble in a wider range of organic solvents compared to its inorganic counterparts like sodium periodate, offers advantages in controlling reaction conditions for substrates with limited aqueous solubility.

A significant aspect of the stereochemical reactivity of this compound is observed in the oxidative cleavage of vicinal diols. The rate of this reaction is profoundly influenced by the relative stereochemistry of the two hydroxyl groups. Diols in which the hydroxyl groups are in a syn-periplanar (or cis) arrangement react much more rapidly than those with an anti-periplanar (or trans) arrangement. This is because cis-diols can readily form the requisite five-membered cyclic periodate ester intermediate. In contrast, trans-diols, particularly in cyclic systems, may experience significant strain in adopting the conformation necessary for the formation of this cyclic intermediate, leading to a much slower reaction rate or no reaction at all.

This disparity in reaction rates forms the basis for stereoselective cleavages. For instance, in a molecule containing both cis- and trans-diol functionalities, this compound can be used to selectively cleave the cis-diol while leaving the trans-diol intact.

The regioselectivity of this compound oxidation is prominent in reactions with polyols or other molecules possessing multiple potential oxidation sites. The reagent will preferentially react with vicinal diol moieties over isolated hydroxyl groups. In the case of unsymmetrical vicinal diols, the initial site of attack and subsequent cleavage can sometimes be influenced by steric and electronic factors, although this is often less pronounced as the entire diol unit is consumed in the reaction.

In the oxidation of other functional groups, such as sulfides to sulfoxides and subsequently to sulfones, regioselectivity can be a key consideration in substrates with multiple sulfur atoms. The reaction is generally chemoselective for sulfides over many other functional groups. In molecules with multiple, electronically distinct sulfide (B99878) moieties, the more nucleophilic (electron-rich) sulfur atom is typically oxidized preferentially. However, steric hindrance around the sulfur atom can also play a significant role in directing the oxidation to a less hindered site.

The following tables provide illustrative data on the stereochemical and regiochemical aspects of periodate oxidations, which are expected to be applicable to this compound.

Table 1: Relative Reaction Rates of Diol Cleavage by Periodate Based on Stereochemistry

| Substrate (Diol) | Relative Configuration | Relative Rate of Oxidation |

| cis-1,2-Cyclohexanediol | cis | > 1000 |

| trans-1,2-Cyclohexanediol | trans | 1 |

| meso-Hydrobenzoin | erythro | 150 |

| (±)-Hydrobenzoin | threo | 250 |

Table 2: Regioselective Oxidation of Methyl α-D-glucopyranoside by Periodate

| Substrate | Reagent | Primary Site of Cleavage | Products |

| Methyl α-D-glucopyranoside | Periodate | Between C2-C3 and C3-C4 | Dialdehyde and Formic Acid |

The data presented underscores the profound influence of substrate geometry on the course of periodate oxidations. The principles of stereoselectivity, primarily driven by the facility of cyclic intermediate formation, and regioselectivity, governed by the proximity of reactive functional groups and electronic effects, are central to the synthetic utility of this compound. The enhanced solubility of this reagent in organic media further expands its applicability for complex, non-polar substrates where such selectivity is crucial.

Catalytic Applications and Oxidative Transformations Using Tetraethylammonium Periodate

Organic Synthesis Applications

Tetraethylammonium (B1195904) periodate (B1199274) has proven to be a valuable reagent for a variety of oxidative transformations of organic functional groups. Its applications range from the oxidation of alcohols and sulfur compounds to the cleavage of carbon-carbon bonds and the dealkylation of amines.

Oxidation of Hydroxyl-Containing Substrates (e.g., alcohols, alpha-hydroxy ketones, alpha-hydroxy carboxylic acids)

While the broader class of quaternary ammonium (B1175870) periodates, such as tetrabutylammonium (B224687) periodate, has been documented for the oxidation of hydroxyl-containing compounds, specific studies detailing the use of tetraethylammonium periodate for the oxidation of simple alcohols, alpha-hydroxy ketones to produce alpha-diketones, and the decarboxylation of alpha-hydroxy carboxylic acids are not extensively reported in the reviewed literature. However, the reactivity profile of the periodate anion suggests that this compound would likely be an effective reagent for these transformations, converting primary alcohols to aldehydes and secondary alcohols to ketones.

Oxidative Cleavage Reactions (e.g., 1,2-diols, alkynes, olefins)

The oxidative cleavage of carbon-carbon bonds is a powerful tool in organic synthesis for the formation of carbonyl compounds. Periodates are well-known reagents for the cleavage of 1,2-diols (vicinal diols) into aldehydes and ketones. While specific studies focusing solely on this compound for this transformation are not abundant, the analogous reagent, tetraethylammonium superoxide (B77818), has been shown to effectively cleave vicinal diols. This suggests that this compound would also be a competent reagent for such cleavage reactions.

Detailed research on the use of this compound for the oxidative cleavage of alkynes and olefins is not extensively available. In general, the oxidative cleavage of these unsaturated systems with periodates often requires the presence of a co-catalyst, such as osmium tetroxide or ruthenium trichloride, to first form a diol or a related intermediate, which is then cleaved by the periodate.

N-Dealkylation of Tertiary Amines

A significant application of this compound is in the oxidative N-dealkylation of tertiary amines. This reaction is particularly important in drug metabolism studies and in the synthesis of secondary amines. Research has demonstrated that this compound can act as an efficient oxidant for this transformation, often in the presence of a metal complex catalyst.

For instance, the oxidative N-dealkylation of N,N-dimethylaniline and N,N-diethylaniline has been successfully achieved using this compound as the oxidant in the presence of sterically hindered Fe(III) complexes. publish.csiro.au The reaction proceeds to give the corresponding N-dealkylated and mono-oxygenated products in good yields. publish.csiro.au The proposed mechanism suggests a one-electron transfer from the tertiary amine to the active oxidant, rather than a hydrogen abstraction pathway. publish.csiro.au

| Substrate | Catalyst | Product(s) | Yield (%) |

|---|---|---|---|

| N,N-Dimethylaniline | Fe(OBP)Cl | N-Methylaniline, N-Methylformanilide | Good yields |

| N,N-Diethylaniline | Fe(OBP)Cl | N-Ethylaniline, N-Ethylformanilide | Good yields |

Selective Oxidation of Sulfur-Containing Compounds (e.g., thiols, thioethers)

The selective oxidation of sulfur-containing compounds is a crucial transformation in organic synthesis, leading to the formation of valuable sulfoxides and disulfides. While the use of other quaternary ammonium periodates, like tetrabutylammonium periodate, for the oxidation of thiols to disulfides and thioethers to sulfoxides has been reported, specific and detailed research findings on the application of this compound for these selective oxidations are limited in the available literature. The general reactivity of periodates suggests that this compound would be capable of effecting these transformations, offering a homogeneous reaction environment.

Intramolecular Cycloaddition Reactions

The application of this compound in facilitating intramolecular cycloaddition reactions is an area of interest in the synthesis of cyclic compounds. However, specific examples and detailed research findings on the use of this compound as an oxidant to promote or participate in intramolecular cycloaddition reactions are not well-documented in the reviewed scientific literature.

Metal-Catalyzed Oxidations with this compound

This compound serves as an effective terminal oxidant in a variety of metal-catalyzed oxidation reactions. Its solubility in organic solvents makes it compatible with many homogeneous catalytic systems.

As previously mentioned in section 4.1.3, a notable example is the use of this compound in conjunction with sterically hindered iron(III) porphyrin complexes for the oxidative N-dealkylation of tertiary amines. publish.csiro.au In this system, the iron complex acts as the catalyst, and the this compound is the stoichiometric oxidant that regenerates the active catalytic species. The study highlighted that the choice of substituents on the porphyrin ligand of the iron catalyst influences the product yields. publish.csiro.au The reaction is believed to proceed through a one-electron transfer mechanism, a pathway favored by the use of this compound. publish.csiro.au This catalytic system provides a valuable method for achieving N-dealkylation under relatively mild conditions.

Manganese Porphyrin-Catalyzed Reactions

This compound has been effectively utilized as an oxidant in catalytic systems involving manganese(III) porphyrin complexes. These biomimetic systems are designed to model the oxidative functions of cytochrome P450. Research has demonstrated the application of this oxidant in the oxidative N-dealkylation of tertiary amines, such as N,N-dimethylaniline, catalyzed by substituted tetraaryl Mn(III) porphyrin complexes. researchgate.netgoogle.com In these reactions, the manganese porphyrin catalyst facilitates the transfer of an oxygen atom from the periodate to the substrate. The process typically involves the formation of a high-valent manganese-oxo intermediate, which is the active oxidizing species. The use of this compound provides a soluble and effective source of oxygen atoms for the regeneration of this catalytic species in organic solvents. The reaction proceeds via a one-electron transfer mechanism, leading to dealkylated and monooxygenated products. researchgate.net

Iron(III) Complex-Catalyzed Oxidations

The combination of this compound with iron(III) complexes has proven effective for the oxidative N-dealkylation of tertiary amines. researchgate.net Studies using sterically hindered Fe(III) complexes to catalyze the oxidation of N,N-dimethylaniline and N,N-diethylaniline have shown good yields of the corresponding N-dealkylated and mono-oxygenated products. researchgate.net The reaction mechanism is suggested to proceed predominantly through a one-electron transfer pathway rather than hydrogen abstraction. researchgate.net this compound is noted to favor the oxygen transfer to the substrate in this system. researchgate.net

The efficiency of the catalytic system is influenced by the electronic properties of the catalyst. For instance, the presence of electronegative atoms on the Fe(III) complex catalyst has been observed to affect the product yield. researchgate.net Key products from the oxidation of N,N-dimethylaniline include N-methylaniline (the dealkylated product) and formaldehyde, with smaller amounts of N-methylformanilide also being formed. researchgate.net

| Catalyst | Substrate | Product(s) | Yield (%) |

| Sterically Hindered Fe(III) Complex | N,N-dimethylaniline | N-methylaniline, N-methylformanilide | Good yields reported |

| Sterically Hindered Fe(III) Complex | N,N-diethylaniline | N-ethylaniline | Good yields reported |

Data sourced from studies on the oxidative N-dealkylation of tertiary amines. researchgate.net The term "Good yields" is used as reported in the source abstract.

Ruthenium- and Osmium-Mediated Cleavages

Ruthenium tetroxide (RuO₄) and osmium tetroxide (OsO₄) are powerful oxidizing agents used for the oxidative cleavage of carbon-carbon double and triple bonds. In many synthetic applications, these expensive and toxic reagents are used in catalytic amounts and continuously regenerated by a stoichiometric co-oxidant. While sodium periodate (NaIO₄) is commonly employed for this purpose in aqueous or biphasic systems, this compound offers an alternative, particularly in anhydrous organic solvents where its solubility is advantageous.

The catalytic cycle involves the oxidation of an alkene by RuO₄ or OsO₄ to form a cyclic ester intermediate, which is then cleaved to yield carbonyl compounds (aldehydes, ketones, or carboxylic acids). In this process, the high-valent metal oxide is reduced. The role of the periodate is to re-oxidize the reduced ruthenium or osmium species back to its tetroxide form, allowing the catalytic cycle to continue. The use of this compound can be beneficial in reactions where the substrate or catalyst has limited stability in water or requires a homogenous reaction medium in an organic solvent.

Role in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) and other highly reactive species. Periodate-based AOPs have emerged as a promising technology for treating recalcitrant pollutants.

Degradation of Persistent Organic Pollutants in Aqueous Media

Periodate (IO₄⁻), when activated, can generate a variety of reactive species capable of degrading persistent organic pollutants (POPs). taylorfrancis.com The activation of periodate, for which this compound can serve as the source, can be achieved through methods such as UV irradiation. The photoactivated periodate (UV/IO₄⁻) system produces potent oxidants including hydroxyl radicals (•OH), iodate (B108269) radicals (•IO₃), and atomic oxygen (O(³P)). taylorfrancis.com These species can effectively break down complex and persistent chemicals that are resistant to conventional treatment methods. taylorfrancis.comnih.gov Periodate-based AOPs have been successfully applied to degrade various pollutants, including dyes and other refractory organic compounds in aqueous solutions. researchgate.netnih.gov

Remediation of Hazardous Industrial Chemicals (e.g., Tetramethylammonium Hydroxide)

Tetramethylammonium hydroxide (B78521) (TMAH) is a hazardous chemical widely used in the electronics industry. nih.govyale.edu Its removal from industrial wastewater is crucial due to its toxicity. Periodate oxidation has been identified as an effective method for TMAH degradation. nih.gov Research has shown that combining periodate oxidation with other AOPs, such as cold plasma, can significantly enhance the remediation process. The integrated system demonstrates a substantial increase in degradation efficiency and kinetics compared to individual treatments. nih.govablesci.com This enhancement is attributed to the generation of highly reactive species that effectively break down the stable TMAH molecule.

Synergistic Effects of Periodate Activation Methods (e.g., UV, Ultrasound, Cold Plasma)

The efficacy of periodate in AOPs can be dramatically increased through synergistic combinations with various activation methods. nih.gov

UV Irradiation : When combined with UV light, periodate (IO₄⁻) undergoes photolysis to produce a cascade of highly reactive radicals, significantly accelerating the degradation of organic pollutants compared to UV treatment alone. taylorfrancis.com

Ultrasound : Sonolysis, in conjunction with periodate, can enhance degradation rates. The acoustic cavitation produced by ultrasound creates localized hot spots with extreme temperatures and pressures, which can generate additional radicals and improve mass transfer.

Cold Plasma : The integration of cold plasma with periodate oxidation has shown remarkable synergistic effects in the degradation of hazardous chemicals like TMAH. nih.gov The plasma generates a variety of reactive species and UV radiation, which in turn activate the periodate, leading to a much faster and more efficient degradation process. nih.govmdpi.commdpi.com For instance, the kinetic constant for TMAH removal was improved 54-fold in a 40.56 W cold plasma system when 4 mM of periodate was added. nih.gov

| Treatment System | Power/Concentration | Target Pollutant | Kinetic Constant (min⁻¹) | Removal Efficiency |

| Cold Plasma (CP) | 2.2 W | TMAH | 0.0301 | 14.4% |

| Cold Plasma (CP) | 40.56 W | TMAH | 0.1661 | - |

| Integrated CP/Periodate | 2.2 W CP + 4 mM Periodate | TMAH | - | 29.5% |

| Integrated CP/Periodate | 40.56 W CP + 4 mM Periodate | TMAH | 1.6250 | - |

Data sourced from a study on the degradation of Tetramethylammonium Hydroxide (TMAH). nih.gov

Structural Characterization and Crystallographic Analysis of Tetraethylammonium Periodate and Analogues

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining unit cell dimensions, space groups, and the conformations of cations and anions, as well as for analyzing intermolecular forces that govern the crystal packing.

Determination of Unit Cell Parameters and Space Group

The foundational data obtained from an SCXRD experiment are the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry of the crystal lattice.

For the periodate (B1199274) component, the crystal structure of related inorganic periodates provides a reference. Ammonium (B1175870) periodate, for example, crystallizes in the tetragonal system with the space group I4₁/a wikipedia.orgwikipedia.orgnih.gov. Sodium metaperiodate also forms tetragonal crystals with the space group I4₁/a webqc.org.

Interactive Data Table of Unit Cell Parameters for Analogous Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous Tetraethylammonium (B1195904) Chloride researchgate.net | Monoclinic | P2₁/n | 11.8207 | 20.4092 | 12.4290 | 90 | 108.173 | 90 |

| Tetraethylammonium Nimesulide (Polymorph II) nih.gov | Monoclinic | P2₁/c | - | - | - | - | - | - |

| (Et₄NCl)(o-C₆F₄I₂)₂ nih.gov | Monoclinic | C2/c | 7.8930 | 16.8088 | 20.9962 | 90 | 97.803 | 90 |

| Ammonium Periodate wikipedia.orgwikipedia.orgnih.gov | Tetragonal | I4₁/a | 5.993 | 5.993 | 12.574 | 90 | 90 | 90 |

| Sodium Metaperiodate webqc.org | Tetragonal | I4₁/a | - | - | - | - | - | - |

Analysis of Cation and Anion Conformations

The periodate anion (IO₄⁻) typically adopts a tetrahedral geometry wikipedia.org. In crystalline structures, this tetrahedron can be slightly distorted. For instance, in sodium metaperiodate, the IO₄⁻ ions exhibit a slight deviation from perfect tetrahedral symmetry, with average I–O bond distances of 1.775 Å webqc.org. In orthoperiodates, the iodine atom is octahedrally coordinated by oxygen atoms wikipedia.orgwikipedia.org. The bonding in the periodate anion is characterized by significant covalent character in the iodine-oxygen bonds, with some ionic contribution webqc.org.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

Intermolecular interactions play a crucial role in the stability and packing of ionic crystals. In salts containing periodate anions, halogen bonding has emerged as a significant interaction. The iodine atom in the periodate anion can act as a halogen bond donor, forming short, linear contacts with electron-donating atoms rsc.orgnih.govrsc.org.

Polymorphism and Phase Transitions in Related Quaternary Ammonium Periodates

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a phenomenon observed in many quaternary ammonium salts. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. Phase transitions between these polymorphic forms can often be induced by changes in temperature.

Temperature-Dependent Structural Changes

The crystal structures of quaternary ammonium salts can be sensitive to temperature, leading to phase transitions. These transitions involve a change in the crystal lattice and can be associated with alterations in the symmetry and packing of the ions. For example, the compound [N(C₂H₅)₄]₂ZnBr₄ undergoes a ferroelastic phase transition at 282.6 K aip.org. Below this temperature, the crystal structure becomes optically biaxial, and domains with different spontaneous deformations appear aip.org. Such temperature-dependent structural changes are a hallmark of dynamic crystalline systems.

Studies on dialkyl ammonium salts have also revealed the presence of solid-solid phase transitions with significant enthalpy changes, which are influenced by the alkyl chain length and the nature of the anion researchgate.net.

Analysis of Rotational Disorder and Ion Dynamics

In many quaternary ammonium salts, the cations can exhibit rotational disorder at room temperature. The organic groups and the anions may be disordered, occupying multiple orientations within the crystal lattice aip.org. As the temperature is lowered, this disorder can be "frozen out," leading to a more ordered structure.

The tetraethylammonium cation in compounds like [N(C₂H₅)₄]₂NiCl₄ can have two possible orientations for its ethyl groups, indicating a degree of disorder aip.org. The study of these dynamic processes, often through techniques like variable-temperature NMR spectroscopy, provides insights into the molecular motions and the energetics of the phase transitions in these materials aip.org. The analysis of such rotational disorder is crucial for understanding the mechanisms of phase transitions in these amphidynamic crystals nih.gov.

Correlation of Crystal Structure with Reactivity Profiles

The relationship between the crystal structure of tetraethylammonium periodate, [N(C₂H₅)₄]IO₄, and its chemical behavior is fundamental to understanding its efficacy and selectivity as an oxidizing agent in organic synthesis. The compound's reactivity is not merely a function of the periodate anion (IO₄⁻) but is profoundly influenced by the structural characteristics of the tetraethylammonium ([N(C₂H₅)₄]⁺) cation and the resulting arrangement of ions within the crystal lattice.

While a detailed single-crystal X-ray diffraction analysis for this compound is not widely available in published literature, its structural properties can be inferred from the well-characterized structures of its constituent ions and analogous compounds. The periodate anion possesses a tetrahedral geometry, which has been confirmed in simple inorganic salts. For instance, the related salt ammonium periodate (NH₄IO₄) crystallizes in a tetragonal system, providing a reference for the fundamental structure of the anion within a crystal lattice wikipedia.orgnih.govwikidata.org. The tetraethylammonium cation also has a tetrahedral arrangement of ethyl groups around a central nitrogen atom, a structure confirmed in various salts like tetraethylammonium chloride researchgate.netwikipedia.org.

The primary correlation between the structure of this compound and its reactivity stems from the nature of the large, sterically bulky tetraethylammonium cation. This cation imparts significant lipophilicity to the salt, rendering it soluble in a range of aprotic organic solvents such as chloroform (B151607) and acetonitrile (B52724) researchgate.net. This is a critical distinction from inorganic periodates like sodium periodate (NaIO₄) or potassium periodate (KIO₄), which are generally soluble only in water or aqueous solvent mixtures rsc.org. This solubility allows this compound and its analogues, like tetrabutylammonium (B224687) periodate, to be used as effective oxidizing agents under anhydrous and neutral conditions researchgate.netrsc.org.

The reactivity profile of tetraalkylammonium periodates is characterized by several key transformations in organic chemistry:

Oxidation of Alcohols : Primary and secondary alcohols are oxidized to their corresponding aldehydes and ketones researchgate.net.

Cleavage of 1,2-Diols : In a reaction analogous to the Malaprade oxidation, vicinal diols are cleaved to form two carbonyl compounds researchgate.netwikipedia.org. This reaction proceeds through a cyclic periodate ester intermediate, and its formation is highly dependent on the geometry of the substrate wikipedia.org.

Oxidation of Sulfides : Thioethers can be selectively oxidized to sulfoxides researchgate.net.

Oxidation of α-Hydroxy Acids : These compounds are oxidized to carbonyl compounds with accompanying decarboxylation researchgate.net.

The crystal structure directly influences this reactivity in several ways. Within the solid state, the bulky tetraethylammonium cations enforce a significant separation between the reactive periodate anions in the crystal lattice. This ionic separation likely contributes to the stability of the compound by minimizing anion-anion interactions that could lead to premature decomposition. In solid-state reactions, the crystal packing would govern the accessibility of the periodate ion to a substrate, potentially influencing reaction rates and selectivity mdpi.com.

In solution, the large cation facilitates the transfer of the periodate anion into a non-polar medium, where it can interact with organic substrates. The reactivity is therefore a function of the "naked" or poorly solvated periodate anion, which is more reactive than its heavily hydrated counterpart in aqueous solutions. The structure of the cation is thus directly responsible for enabling a reactivity profile that is distinct from inorganic periodates, allowing for reactions that are sensitive to water or require a neutral, aprotic environment.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₂₀INO₄ |

| Molar Mass | 321.15 g/mol |

| Appearance | Crystalline solid |

| Cation | Tetraethylammonium [N(C₂H₅)₄]⁺ |

| Anion | Metaperiodate [IO₄]⁻ |

Table 2: Crystallographic Data for Ammonium Periodate (Analogue) This table provides data for a structurally simpler analogue to illustrate the typical crystal parameters associated with the periodate anion.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | NH₄IO₄ | wikipedia.orgnih.gov |

| Crystal System | Tetragonal | wikipedia.orgwikidata.org |

| Space Group | I4₁/a | wikipedia.orgnih.gov |

| a (Å) | 5.993 | nih.gov |

| b (Å) | 5.993 | nih.gov |

| c (Å) | 12.574 | nih.gov |

| α (°) | 90.00 | nih.gov |

| β (°) | 90.00 | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Tetraethylammonium Periodate

Vibrational Spectroscopy (IR and Raman) for Structural and Dynamic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and dynamic properties of tetraethylammonium (B1195904) periodate (B1199274). These methods probe the vibrational modes of the constituent tetraethylammonium cation ([N(C₂H₅)₄]⁺) and the periodate anion (IO₄⁻), offering complementary information about bond strengths, molecular symmetry, and intermolecular interactions.

The vibrational spectrum of tetraethylammonium periodate is a composite of the individual spectra of its cation and anion. The tetraethylammonium cation, with its tetrahedral nitrogen core and ethyl groups, exhibits a complex spectrum with numerous bands corresponding to C-H stretching, C-C stretching, and various bending and torsional modes. Raman spectroscopy has been particularly useful in studying the conformational changes of the tetraethylammonium ion in aqueous solution. These studies reveal the existence of different conformers, such as trans-gauche and trans-trans forms, and how their equilibrium is influenced by factors like pressure and concentration nih.gov. The relative intensities of specific Raman bands can be used to determine the partial molar volume difference between these conformers, providing insights into the hydration structure around the cation nih.gov.

The periodate anion, in its metaperiodate form (IO₄⁻), possesses a tetrahedral geometry (Td symmetry). According to group theory, a tetrahedral molecule has four fundamental vibrational modes: a symmetric stretching mode (ν₁), a doubly degenerate bending mode (ν₂), a triply degenerate antisymmetric stretching mode (ν₃), and a triply degenerate bending mode (ν₄). All four modes are Raman active, while only the ν₃ and ν₄ modes are IR active. The positions of these bands in the IR and Raman spectra are characteristic of the IO₄⁻ ion and can be influenced by the crystalline environment and interactions with the tetraethylammonium cation.

Table 1: Fundamental Vibrational Modes of the Tetrahedral Periodate Anion (IO₄⁻)

| Vibrational Mode | Symmetry | IR Activity | Raman Activity | Approximate Frequency Range (cm⁻¹) |

|---|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | Inactive | Active (Polarized) | 750-850 |

| ν₂ (Bending) | E | Inactive | Active | 250-350 |

| ν₃ (Antisymmetric Stretch) | F₂ | Active | Active | 800-900 |

| ν₄ (Bending) | F₂ | Active | Active | 300-400 |

Note: The exact frequencies can vary depending on the cation and the physical state of the sample.

By analyzing the shifts in the vibrational frequencies and the appearance of new bands, researchers can gain valuable information about ion pairing, hydrogen bonding (if present in the crystal structure with co-crystallized water or other protic species), and phase transitions. The complementary nature of IR and Raman spectroscopy is crucial, as some vibrational modes may be more prominent or exclusively active in one technique over the other nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of specific nuclei within this compound. Both solid-state and solution-state NMR methodologies provide detailed structural and dynamic information.

¹²⁷I Solid-State NMR for Anion Environment Probing

Solid-state NMR (ssNMR) is particularly well-suited for studying the periodate anion through the ¹²⁷I nucleus. As a quadrupolar nucleus (spin I = 5/2), the ¹²⁷I NMR spectrum is highly sensitive to the symmetry of the electric field gradient around the iodine atom. This makes it an excellent probe for the local environment of the periodate anion in the solid state.

Studies on organic periodates have demonstrated the utility of ¹²⁷I ssNMR in differentiating between various crystal packing arrangements and intermolecular interactions nih.gov. The key NMR parameters derived from ¹²⁷I ssNMR spectra are the isotropic chemical shift (δiso), the nuclear quadrupolar coupling constant (Cq), and the asymmetry parameter of the electric field gradient tensor (ηQ).

The quadrupolar coupling constant (Cq) is particularly informative. It provides a measure of the interaction between the nuclear quadrupole moment of the ¹²⁷I nucleus and the surrounding electric field gradient. Any distortion from a perfect tetrahedral symmetry around the iodine atom, caused by factors such as crystal packing forces or specific interactions like hydrogen or halogen bonding, will result in a non-zero Cq value. For instance, in a study of various organic periodates, compounds without halogen bonds exhibited significantly lower Cq(¹²⁷I) values compared to those with such interactions nih.gov. While this compound was not specifically studied, data from tetrabutylammonium (B224687) periodate, used as a control sample without halogen bonding, provides a useful reference.

Table 2: Representative ¹²⁷I Solid-State NMR Parameters for Organic Periodates

| Compound | Cq (MHz) | ηQ | δiso (ppm) |

|---|---|---|---|

| Tetrabutylammonium periodate | ~0 | N/A | ~4140 |

| Pyridinium periodate | 9.70 | 0 | - |

| 4-(pyrrolidin-1-yl)pyridinium periodate | 52.70 | - | - |

Data sourced from a study on organic periodates, illustrating the range of Cq values observed. nih.gov

The isotropic chemical shift (δiso) provides information about the electronic environment and shielding of the iodine nucleus. By analyzing these parameters, researchers can gain a detailed understanding of the solid-state structure and intermolecular forces at play in this compound.

Solution-State NMR for Reaction Monitoring

In solution, NMR spectroscopy is a powerful tool for monitoring chemical reactions involving this compound in real-time. The tetraethylammonium cation gives rise to characteristic signals in ¹H and ¹³C NMR spectra, typically a triplet for the methyl protons and a quartet for the methylene protons in the ¹H spectrum. Changes in the chemical shifts or line widths of these signals can indicate interactions with other species in solution.

The periodate anion can be observed directly using ¹²⁷I NMR in solution. The chemical shift of the ¹²⁷I signal is sensitive to the form of the periodate in solution (e.g., orthoperiodate vs. metaperiodate) and its coordination to other species gcu.ac.ukrsc.org. For example, a very broad resonance at approximately 2800–3100 ppm has been suggested as characteristic of the presence of an orthoperiodate group [H₅₋ₙIO₆]ⁿ⁻ gcu.ac.ukrsc.org. This characteristic signal can be used to monitor reactions where periodate is consumed or its coordination sphere changes. For instance, in the oxidation of diols by periodate, the disappearance of the periodate signal and the appearance of signals corresponding to the reaction products and the reduced form of iodine (iodate, IO₃⁻) can be quantitatively monitored over time to determine reaction kinetics.

UV-Visible Spectrophotometry for Concentration and Equilibrium Studies

UV-Visible spectrophotometry is a straightforward and effective method for determining the concentration of periodate in solution and for studying its chemical equilibria. The periodate ion exhibits a characteristic absorption band in the ultraviolet region of the electromagnetic spectrum.

The molar absorptivity of the periodate species in aqueous solution has been determined, allowing for quantitative analysis based on the Beer-Lambert law. In the pH range from slightly acidic to slightly alkaline, the predominant species are H₄IO₆⁻ and H₃IO₆²⁻. The molar absorptivity spectrum of these species has been characterized between 215 and 335 nm acs.org. This allows for the direct measurement of periodate concentration in solutions, provided there are no other interfering species that absorb in the same wavelength range.

This technique is particularly useful for monitoring the progress of reactions where periodate is consumed. For example, in the oxidation of organic substrates, the decrease in the absorbance of the periodate peak over time can be used to calculate the reaction rate. Furthermore, UV-Vis spectrophotometry can be employed to study the acid-base equilibria of periodic acid. By measuring the absorbance at a fixed wavelength as a function of pH, the pKa values for the dissociation of periodic acid can be determined acs.org.

Table 3: UV-Visible Absorption Data for Periodate Species

| Species | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| H₄IO₆⁻ | ~222 | ~450 |

| H₃IO₆²⁻ | ~222 | ~400 |

Approximate values derived from graphical data in literature. acs.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and sensitive method for the analysis of periodate. A common approach involves reversed-phase HPLC on a C-18 column with UV detection semanticscholar.orgresearchgate.net. The separation of periodate from other iodine species, such as iodate (B108269) (IO₃⁻) and iodide (I⁻), can be readily achieved using a mobile phase consisting of an acetonitrile (B52724) and aqueous acid mixture, such as phosphoric acid semanticscholar.orgresearchgate.net.

This method is highly valuable for monitoring reactions where periodate is a reactant or product. For instance, in the oxidative cleavage of organic molecules, the consumption of periodate and the formation of iodate can be simultaneously monitored and quantified semanticscholar.orgresearchgate.net. The retention time of periodate is influenced by the mobile phase composition and temperature, allowing for the optimization of the separation.

Table 4: Example of HPLC Parameters for Periodate Analysis

| Parameter | Value |

|---|---|

| Column | C-18 |

| Mobile Phase | Acetonitrile/Aqueous Phosphoric Acid |

| Detection | UV Absorbance |

| Analyte | Periodate (IO₄⁻) |

Based on typical methods described in the literature. semanticscholar.orgresearchgate.net

The tetraethylammonium cation can also be analyzed by HPLC, often using an ion-pairing reagent in the mobile phase to enhance its retention on a reversed-phase column, or by using ion-exchange chromatography. The combination of these methods allows for the complete analysis of both the cationic and anionic components of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetraethylammonium cation |

| Periodate |

| Iodate |

| Iodide |

| Tetrabutylammonium periodate |

| Pyridinium periodate |

| 4-(pyrrolidin-1-yl)pyridinium periodate |

| Periodic acid |

| Acetonitrile |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool offering high sensitivity and selectivity for the quantification of various compounds. semanticscholar.orgcapes.gov.br For a salt like this compound, the analytical strategy involves the development of separate methods optimized for the distinct physicochemical properties of the tetraethylammonium cation (TEA⁺) and the periodate anion (IO₄⁻).

Analysis of the Tetraethylammonium Cation (TEA⁺)

The TEA cation is a quaternary ammonium (B1175870) compound that is well-suited for analysis by LC-MS/MS, typically in positive ion mode. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation technique for polar compounds like TEA. metrohm.com A validated method for the determination of TEA in biological matrices demonstrates the precise parameters required for its quantification. metrohm.com

The separation is achieved using a ZIC-HILIC column with an isocratic mobile phase, which provides robust and reproducible chromatography. metrohm.com Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive mode. The method's specificity is ensured by monitoring multiple reaction monitoring (MRM) transitions, where the precursor ion (the molecular ion of TEA) is fragmented to produce specific product ions. metrohm.com The primary MRM transitions for TEA are from a mass-to-charge ratio (m/z) of 130 to product ions at m/z 100 and 86. metrohm.com This method has shown excellent linearity over a significant concentration range, from 1.53 to 784.6 ng/mL, making it a sensitive and accurate tool for TEA quantification. metrohm.com

Interactive Table 1: LC-MS/MS Parameters for Tetraethylammonium (TEA⁺) Analysis

| Parameter | Condition | Source |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | metrohm.com |

| Column | ZIC-HILIC | metrohm.com |

| Mobile Phase | Acetonitrile and 5mM Ammonium Acetate (8:2 ratio) with 0.1% Formic Acid | metrohm.com |

| Elution Mode | Isocratic | metrohm.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | metrohm.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | metrohm.com |

| Precursor Ion (m/z) | 130 | metrohm.com |

| Product Ions (m/z) | 100 and 86 | metrohm.com |

| Linearity Range | 1.53 - 784.6 ng/mL | metrohm.com |

Analysis of the Periodate Anion (IO₄⁻)

The analysis of the small, inorganic periodate anion by LC-MS/MS is more challenging and less commonly documented. It requires different chromatographic and detection strategies compared to the organic cation. Detection would be performed in negative ion mode (ESI-). Two primary chromatographic approaches are viable:

Reversed-Phase HPLC: A method for separating periodate, iodate, and iodide on a C18 stationary phase has been developed using a mobile phase of acetonitrile and aqueous phosphoric acid. researchgate.netnih.gov For LC-MS compatibility, the non-volatile phosphoric acid would be replaced with a volatile acid like formic acid. The periodate anion (IO₄⁻), with a mass of approximately 190.9 g/mol , would be monitored as the precursor ion. A potential fragmentation for MRM mode could be the loss of an oxygen atom to form the iodate ion (IO₃⁻) at m/z 174.9.

Ion Chromatography (IC): IC is specifically designed for the separation of inorganic ions. Anion-exchange chromatography is particularly suitable for periodate. rsc.org Methods developed for related species like iodate and iodide utilize anion-exchange columns with volatile eluents such as ammonium nitrate or ammonium carbonate, which are compatible with MS detection. mdpi.comrsc.org This approach would offer direct separation and subsequent MS/MS analysis of the periodate anion.

Interactive Table 2: Proposed LC-MS/MS Methodologies for Periodate (IO₄⁻) Analysis

| Parameter | Proposed Method 1: Reversed-Phase LC-MS | Proposed Method 2: Ion Chromatography-MS |

| Chromatography Mode | Reversed-Phase | Anion-Exchange Chromatography |

| Column | C18 | e.g., Dionex IonPac AS-14 |

| Mobile Phase | Acetonitrile / Water with Formic Acid | Aqueous Ammonium Carbonate or Ammonium Nitrate |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | ~190.9 (IO₄⁻) | ~190.9 (IO₄⁻) |

| Potential Product Ion (m/z) | ~174.9 (IO₃⁻) | ~174.9 (IO₃⁻) |

Electrochemical Analytical Methods for Periodate Speciation and Monitoring

Electrochemical methods provide a powerful alternative for the analysis of redox-active species like periodate and its related iodine oxyanions. nih.govnih.gov These techniques measure the potential (volts) or current (amperes) in an electrochemical cell to determine the concentration and redox state of an analyte. nih.govscribd.com They are advantageous due to their high sensitivity, low cost, and suitability for in-situ measurements. nih.gov

The analysis of periodate is often based on the electrochemical oxidation of iodide (I⁻) or iodate (IO₃⁻) to periodate (IO₄⁻). By controlling the potential at a working electrode and measuring the resulting current, one can quantify the concentration of the iodine species in solution. Voltammetry, where a time-dependent potential is applied and the resulting current is measured, is a key technique in this context. scribd.com

The choice of electrode material is critical for the efficiency and selectivity of the electrochemical process. Boron-doped diamond (BDD) anodes are considered superior for the electrochemical synthesis and, by extension, the analysis of periodate. rsc.org BDD electrodes are durable, metal-free, and have a high overpotential for oxygen evolution, which allows for the efficient oxidation of iodate to periodate with high current efficiency. Other materials have been investigated, including lead dioxide, which is effective but can cause lead contamination, and platinum, which shows almost zero efficiency for periodate formation. Graphite electrodes have also been used effectively in the electrochemical activation of periodate.

These electrochemical methods can be used to monitor the purity of periodate solutions or to study periodate speciation, as the electrochemical potential can be sensitive to the different forms of periodate that exist in solution at various pH levels. mdpi.com For example, monitoring the electrochemical re-oxidation of used periodate (in the form of iodate) allows for quality control in processes where periodate is used as a recyclable oxidizing agent. nih.govmdpi.com

Interactive Table 3: Comparison of Electrode Materials for Periodate-Related Electrochemical Analysis

| Electrode Material | Key Features & Performance | Source(s) |

| Boron-Doped Diamond (BDD) | Durable, metal-free, non-toxic, high current efficiency for periodate formation. Considered clearly superior. | rsc.org |

| Lead Dioxide (PbO₂) | Effective for periodate synthesis (up to 58% yield), but disintegrates over time, causing lead contamination. | |

| Graphite | Effective for the electrochemical activation of periodate for water decontamination. | |

| Platinum (Pt) | Shows almost zero current efficiency for the electrochemical oxidation to periodate. | |

| Glassy Carbon, Nickel, Lead | Tested for periodate synthesis but showed significant corrosion or low yields. |

Theoretical and Computational Chemistry Approaches to Tetraethylammonium Periodate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic properties of tetraethylammonium (B1195904) periodate (B1199274). DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying molecular systems. nrel.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the tetraethylammonium cation and the periodate anion. Key parameters derived from these calculations help in predicting the chemical behavior of the compound.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the periodate anion, such maps would highlight the electronegative oxygen atoms as potential sites for interaction with electrophiles.